molecular formula C9H8F3NO2 B182028 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide CAS No. 332-34-3

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Cat. No.: B182028
CAS No.: 332-34-3
M. Wt: 219.16 g/mol
InChI Key: OUTSPSLYNAJENA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.165 g/mol . This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to an acetamide backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide typically involves the reaction of trifluoroacetic anhydride with p-methoxybenzylamine . The reaction proceeds through amidation, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSPSLYNAJENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186844
Record name Acetanilide, 4'-methoxy-2,2,2-trifluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-34-3
Record name 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 4'-methoxy-2,2,2-trifluoro-
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Record name 332-34-3
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Record name Acetanilide, 4'-methoxy-2,2,2-trifluoro-
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Record name 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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